

An In-depth Technical Guide to the Chemical Structure of Glycyphyllin

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Compound of Interest

Compound Name: Glycyphyllin

CAS No.: 19253-17-9

Cat. No.: B1202128

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyphyllin, a naturally occurring dihydrochalcone, is a subject of growing interest within the scientific community due to its potential pharmacological activities. As a glycoside of phloretin, it belongs to a class of compounds known for their antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure of **Glycyphyllin**, including its detailed structural data, a plausible biosynthetic pathway, and insights into its potential biological signaling interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Glycyphyllin is systematically named 1-[2,4-dihydroxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one.^[1] It is also commonly referred to as Phloretin 2'-O-rhamnoside. The core structure consists of a phloretin aglycone, which is a dihydrochalcone, linked to a rhamnose sugar moiety at the 2'-position via an O-glycosidic bond.

Structural Data

The fundamental chemical and physical properties of **Glycyphyllin** are summarized in the table below, providing a quantitative overview of its molecular characteristics.

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₄ O ₉	[1]
Molecular Weight	420.4 g/mol	[1]
Exact Mass	420.14203234 Da	[1]
CAS Registry Number	19253-17-9	[1]
IUPAC Name	1-[2,4-dihydroxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one	[1]
InChI	InChI=1S/C21H24O9/c1-10-18(26)19(27)20(28)21(29-10)30-16-9-13(23)8-15(25)17(16)14(24)7-4-11-2-5-12(22)6-3-11/h2-3,5-6,8-10,18-23,25-28H,4,7H2,1H3/t10-,18-,19+,20+,21-/m0/s1	[1]
InChIKey	GLLUYNRFPAMGQR-PPNXFBDMSA-N	
SMILES	<chem>C[C@H]1--INVALID-LINK--OC2=CC(=CC(=C2C(=O)CCC3=CC=C(C=C3)O)O)O)O">C@@HO</chem>	[1]

Experimental Data for Structural Elucidation

Detailed experimental data is paramount for the unambiguous structural confirmation of a natural product. While a comprehensive set of spectral data specifically for **Glycyphyllin** is not readily available in the public domain, this section outlines the expected analytical characteristics based on the known structure and data from its aglycone, phloretin, and related glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected ^1H and ^{13}C NMR chemical shifts for **Glycyphyllin** would be a combination of the signals from the phloretin and rhamnose moieties.

Expected ^1H NMR Spectral Features:

- Aromatic Protons: Signals corresponding to the protons on the A and B rings of the phloretin backbone.
- Aliphatic Protons: Signals for the α - and β -methylene protons of the propane chain.
- Rhamnose Protons: A characteristic anomeric proton signal (H-1") at a downfield chemical shift, along with other sugar protons. The coupling constant of the anomeric proton would confirm the α -configuration of the glycosidic linkage. A doublet for the methyl group (H-6") protons would also be a key indicator of the rhamnose unit.

Expected ^{13}C NMR Spectral Features:

- A downfield signal for the carbonyl carbon (C=O).
- Signals for the aromatic carbons of the A and B rings.
- Signals for the aliphatic carbons of the propane chain.
- Signals corresponding to the six carbons of the rhamnose moiety, including the anomeric carbon (C-1") and the methyl carbon (C-6").

NMR Data for Phloretin (Aglycone): To provide a reference, the reported ^1H and ^{13}C NMR data for the aglycone, phloretin, are presented below.

¹ H NMR (Phloretin)	¹³ C NMR (Phloretin)
Position	δ (ppm)
2, 6	6.83 (d, J=8.5 Hz)
3, 5	7.10 (d, J=8.5 Hz)
4	-
α	2.89 (t, J=7.6 Hz)
β	3.25 (t, J=7.6 Hz)
3'	5.88 (s)
5'	5.88 (s)

Note: The specific chemical shifts can vary depending on the solvent and instrument frequency.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometric Fragmentation of **Glycyphyllin**: In an electrospray ionization mass spectrum (ESI-MS), **Glycyphyllin** would be expected to show a prominent pseudomolecular ion, such as $[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$. Tandem mass spectrometry (MS/MS) of the pseudomolecular ion would likely lead to the cleavage of the glycosidic bond, resulting in a characteristic neutral loss of the rhamnose moiety (146 Da). This would produce a fragment ion corresponding to the protonated or deprotonated phloretin aglycone. Further fragmentation of the phloretin ion would yield smaller fragments characteristic of the dihydrochalcone skeleton.

Ion	m/z (calculated)	Description
[M+H] ⁺	421.1493	Protonated molecule
[M+Na] ⁺	443.1312	Sodium adduct
[M-H] ⁻	419.1347	Deprotonated molecule
[M+H - 146] ⁺	275.0914	Loss of rhamnose from the protonated molecule (phloretin aglycone)
[M-H - 146] ⁻	273.0768	Loss of rhamnose from the deprotonated molecule (phloretin aglycone)

Biosynthesis of Glycyphyllin

The biosynthesis of **Glycyphyllin** involves two main stages: the formation of the phloretin aglycone and the subsequent glycosylation with rhamnose. The biosynthesis of phloretin is a part of the broader phenylpropanoid pathway.

Biosynthetic Pathway of Phloretin

The following diagram illustrates the key enzymatic steps in the biosynthesis of phloretin from the primary metabolite, L-phenylalanine.

Enzymes

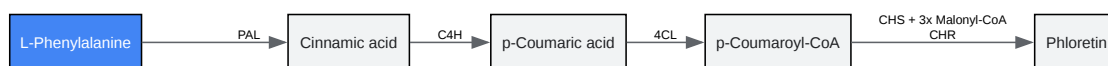
CHR: Chalcone Reductase

CHS: Chalcone Synthase

4CL: 4-Coumarate-CoA Ligase

C4H: Cinnamate 4-Hydroxylase

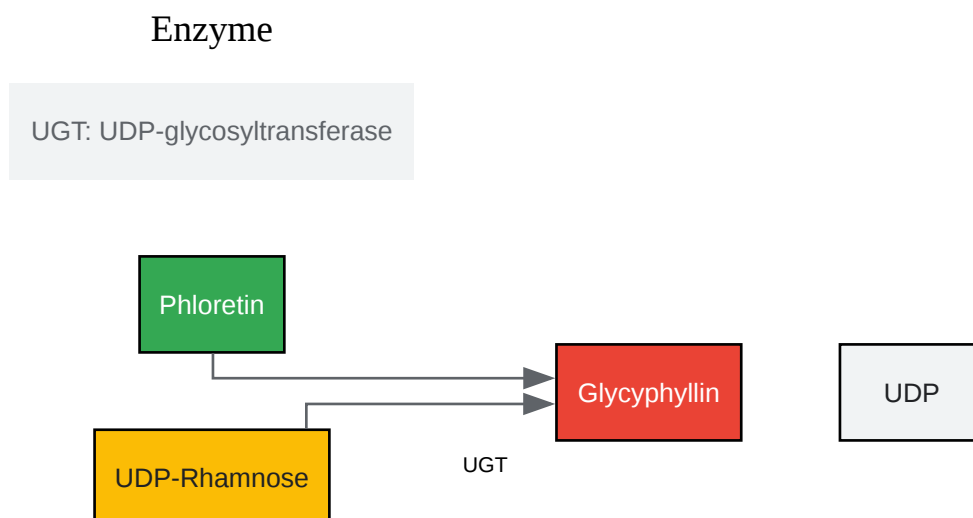
PAL: Phenylalanine Ammonia-Lyase

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Biosynthesis of the phloretin aglycone.

Glycosylation of Phloretin to form Glycyphyllin

Once phloretin is synthesized, it undergoes glycosylation by a specific UDP-glycosyltransferase (UGT). In the case of **Glycyphyllin**, a UDP-rhamnose is the sugar donor, and the glycosidic bond is formed at the 2'-hydroxyl group of the A-ring of phloretin.



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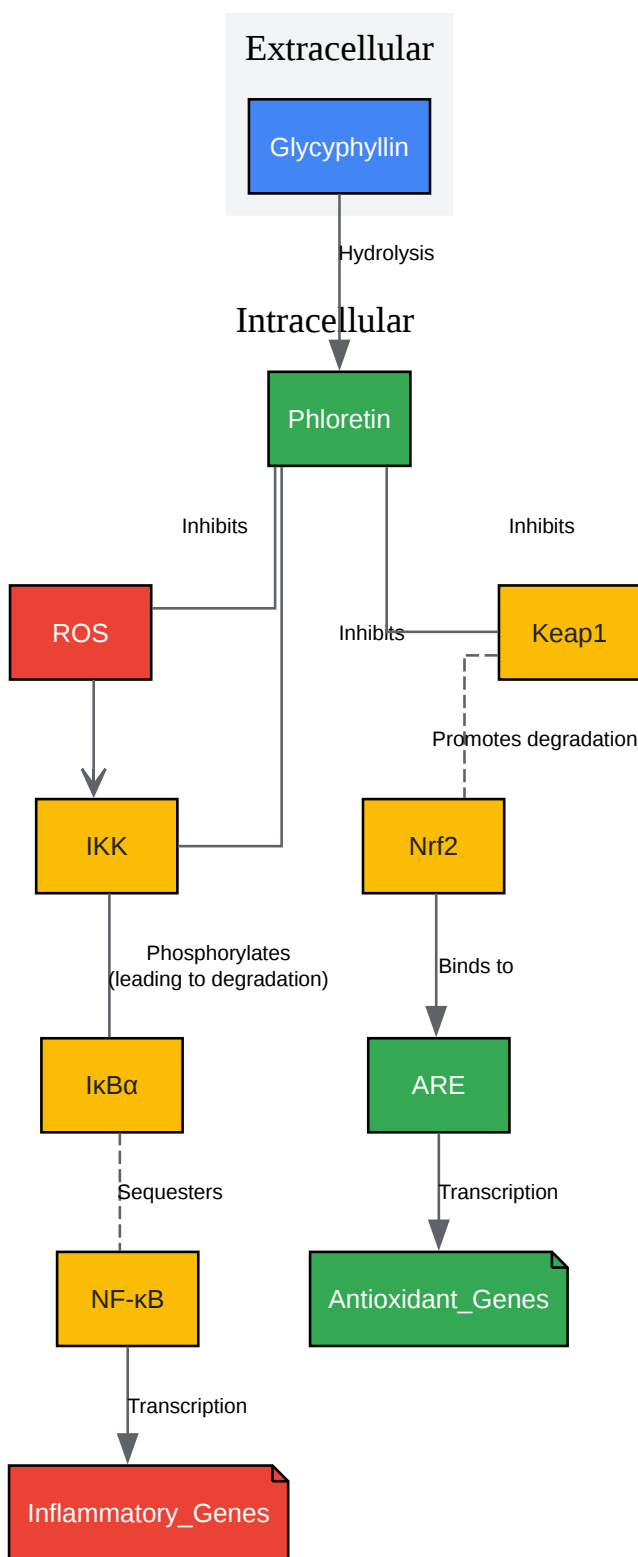
Final glycosylation step to form **Glycyphyllin**.

Potential Biological Signaling Pathways

Phloretin and its glycosides have been reported to exert various biological effects, including anti-inflammatory and antioxidant activities. These effects are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory and Antioxidant Signaling

The diagram below illustrates a plausible mechanism by which **Glycyphyllin**, after potential hydrolysis to phloretin, may exert its anti-inflammatory and antioxidant effects by modulating the Nrf2 and NF- κ B signaling pathways.



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Potential signaling pathways modulated by **Glycyphyllin**.

Conclusion

Glycyphyllin presents a fascinating molecular architecture with a dihydrochalcone core glycosylated with rhamnose. This comprehensive guide has provided a detailed overview of its chemical structure, identification parameters, and a plausible biosynthetic route. Furthermore, the exploration of its potential interactions with key cellular signaling pathways, such as Nrf2 and NF- κ B, highlights its promise as a bioactive compound. While detailed experimental spectral data for **Glycyphyllin** remains to be fully documented in publicly accessible literature, the information compiled here provides a solid foundation for future research and development endeavors. Further investigation into the precise spectroscopic characterization and biological activities of **Glycyphyllin** is warranted to fully unlock its therapeutic potential.

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References

- [1. Glycyphyllin | C₂₁H₂₄O₉ | CID 442412 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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